Product packaging for Melannein(Cat. No.:CAS No. 10386-55-7)

Melannein

Cat. No.: B082295
CAS No.: 10386-55-7
M. Wt: 314.29 g/mol
InChI Key: XZOXEPMJIGHPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melannein, commonly known in scientific literature as Melanin, is a heterogeneous biopolymer and a natural dark pigment found across most biological kingdoms, including humans, animals, plants, and microorganisms . This complex polymer is derived from the amino acid tyrosine through a biosynthetic pathway known as melanogenesis, which is initiated by the rate-limiting enzyme tyrosinase . For research purposes, melanin serves as a critical compound in studying photoprotection, as it is an effective absorbent of light and can dissipate over 99.9% of absorbed UV radiation, thereby protecting cells from UVA and UVB radiation damage and reducing the risk of folate depletion and dermal degradation . Its diverse biological activities make it a subject of intense investigation in multiple fields. Researchers utilize melanin for its potent free radical scavenging and antioxidant properties , as it can stabilize reactive oxygen species (ROS) by acting as an electron donor or acceptor, thereby reducing oxidative stress in cellular models . Its anti-inflammatory activity is linked to this antioxidant capacity and its ability to inhibit key enzymes in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Studies also explore its role in neuroprotection and neurodegenerative diseases ; neuromelanin, found in catecholaminergic neurons of the brain, is implicated in Parkinson's disease pathology, where its loss correlates with neuronal death in the substantia nigra . Furthermore, its ability to chelate metal ions and bind various chemicals and drugs is pivotal for research in toxicology and drug delivery, potentially allowing it to function as a vehicle for targeted therapies . Emerging research highlights its application in developing novel biomedical materials and contrast agents , with investigations into its use in magnetic resonance imaging (MRI), as a photothermal agent, and in the synthesis of nanoparticles due to its unique physicochemical properties and biocompatibility . This product, this compound, is provided for research applications only. It is strictly for use in laboratory investigations and is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B082295 Melannein CAS No. 10386-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10386-55-7

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-2-one

InChI

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)10-7-17(20)23-15-8-16(22-2)13(19)6-11(10)15/h3-8,18-19H,1-2H3

InChI Key

XZOXEPMJIGHPMG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Melannein belongs to the coumarin class, which includes compounds with diverse substitution patterns and biological activities. Below is a comparative analysis of this compound and its structural analogs:

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Exact Mass Substituent Positions Natural Source
This compound C₁₇H₁₄O₆ 314.079040 6-OH, 3'-OH, 7-OCH₃, 4'-OCH₃, 4-Ph Pterocarpus santalinus
Stevenin C₁₆H₁₂O₅ 284.068475 6-OH, 7-OCH₃, 4-Ph Unspecified
Kuhlmannin C₁₇H₁₄O₅ 298.084125 6-OH, 7-OCH₃, 8-OCH₃, 4-Ph Unspecified
7-O-Methyltectorigenin C₁₇H₁₄O₆ 314.0822 7-OCH₃, 4'-OH, 5-OH, 4-Ph Crotalaria lachnophora

Key Observations:

Substitution Patterns :

  • This compound and 7-O-Methyltectorigenin share the same molecular formula (C₁₇H₁₄O₆) but differ in substituent positions. This compound has hydroxyl groups at 6 and 3', whereas 7-O-Methyltectorigenin has hydroxyls at 4' and 5 .
  • Stevenin lacks the 3'-OH and 4'-OCH₃ groups present in this compound, resulting in a lower molecular weight .

Biological Implications :

  • Methoxy groups (e.g., at position 7 in this compound) are linked to enhanced metabolic stability compared to hydroxylated analogs like Stevenin .
  • The phenyl group at position 4, common to all listed compounds, may contribute to antioxidant activity by enabling resonance stabilization of free radicals .

Table 2: Reported Bioactivities of Comparable Coumarins

Compound Bioactivity Experimental Model Reference
This compound Limited data; hypothesized antioxidant In silico studies N/A
Dalbergin Anti-inflammatory, antimicrobial In vitro assays Dalbergia spp.
7-O-Methyltectorigenin Anticancer (breast cancer cells) In vitro IC₅₀: 12.5 μM

Research Findings and Gaps

This compound’s Underexplored Potential: While this compound’s structural analogs (e.g., Dalbergin) exhibit confirmed anti-inflammatory and antimicrobial effects , this compound itself lacks rigorous in vivo or in vitro validation. Its bioactivity remains speculative, derived from computational models .

Contradictions in Structural Data: Discrepancies exist in substituent numbering across sources. For example, describes this compound as "3,4-Dihydroxy-5,7-dimethoxy-4-phenylcoumarin," conflicting with the 6,3'-dihydroxy-7,4'-dimethoxy structure in . This ambiguity highlights the need for standardized nomenclature .

Preparation Methods

Bacterial Melanin Production Systems

Bacterial strains such as Klebsiella sp. GSK46, Pseudomonas koreensis UIS19, and Bacillus safensis have demonstrated robust melanin synthesis capabilities. Klebsiella sp. GSK46 produces 0.13 g/L of eumelanin when cultivated in tyrosine-supplemented media (1 g/L), requiring 72–96 hours of incubation. In contrast, Pseudomonas koreensis UIS19 achieves a higher yield of 0.44 g melanin per gram of dry cell weight in molasses-based media, utilizing 32 g/L of sugar over 120 hours. These systems rely on extracellular tyrosinase activity to oxidize L-tyrosine into dopaquinone, which subsequently polymerizes into melanin.

Optimization of pH and temperature is critical: Bacillus safensis exhibits maximal melanin production at pH 8.5 and 37°C, whereas Streptomyces glaucescens thrives at pH 7.0 and 28°C. Nitrogen sources such as peptone and yeast extract enhance biomass formation, directly correlating with melanin titer. For instance, Streptomyces kathirae synthesizes 13.7 g/L of melanin in 128 hours using a peptone-yeast-glucose medium.

Fungal Melanin Synthesis Pathways

Fungal melanin production, though slower than bacterial systems, offers high yields due to efficient secondary metabolite pathways. Amorphotheca resinae KUC30009 produces melanin via a laccase-dependent mechanism, with genomic analyses revealing 14 biosynthetic gene clusters linked to polyketide synthase activity. Copper supplementation (1 mM CuSO₄) in culture media boosts laccase activity by 58%, accelerating melanin polymerization. This strain achieves 5.2 g/L of melanin in 96 hours under optimized conditions.

Biochemical and Enzymatic Synthesis Mechanisms

Tyrosinase-Mediated Melanogenesis

The enzymatic conversion of L-tyrosine to melanin involves tyrosine hydroxylation to L-DOPA, followed by oxidation to dopaquinone. Tyrosinase, a copper-dependent oxidase, catalyzes these steps, with reaction rates peaking at pH 6.8–7.2 and 30–37°C. In vitro synthesis using purified tyrosinase from Agaricus bisporus yields 0.8 g/L of melanin within 24 hours, though scalability remains challenging due to enzyme instability.

Laccase-Driven Polymerization

Laccases from Amorphotheca resinae and Trichoderma reesei oxidize phenolic substrates into melanin precursors. In A. resinae, laccase activity correlates linearly with melanin concentration (R² = 0.94), achieving 4.7 g/L in copper-enriched media. This method avoids tyrosine dependency, instead utilizing lignocellulosic hydrolysates as cost-effective substrates.

Extraction and Purification Techniques

Acid-Alkali Precipitation

Crude melanin extraction typically involves cell lysis via alkali treatment (1–2 M NaOH), followed by acid precipitation (HCl, pH 2.0). Streptomyces melanin recovered through this method attains 85% purity, though yields remain low (24.24%) without auxiliary techniques.

Ultrasonic- and Microwave-Assisted Extraction

Ultrasonic treatment (450 W, 50 minutes) increases extraction efficiency by 54%, yielding 37.33% pure melanin from Pseudomonas cultures. Similarly, microwave-assisted extraction (70 W, 3-minute cycles) enhances yields by 40.43% compared to conventional methods, reducing processing time from 12 hours to 45 minutes.

Extraction Method Conditions Yield Purity Source
Acid precipitation1 M HCl, pH 2.0, 24 h incubation24.24%85%
Ultrasonic-assisted450 W, 50 min, 40 kHz37.33%92%
Microwave-assisted70 W, 3 min/cycle, 30 cycles11.08%88%
Enzymatic lysisProtease (2 mg/mL), 6 h, 37°C29.15%89%

Solvent Washing and Lyophilization

Post-precipitation, melanin pellets are washed with chloroform, ethyl acetate, and ethanol to remove lipids and proteins. Lyophilization produces a stable, water-soluble powder suitable for biomedical applications.

Genetic Engineering and Metabolic Optimization

Genomic Insights into Melanin Pathways

Amorphotheca resinae KUC30009 harbors a 9638-gene genome, including a type 1 polyketide synthase gene critical for synthesizing melanin intermediates like flaviolin. Disruption of this gene reduces melanin production by 67%, confirming its role in precursor biosynthesis.

Overexpression of Melanogenic Enzymes

Heterologous expression of tyr genes in E. coli enhances melanin titer to 2.1 g/L, though host toxicity from reactive intermediates limits further scaling. CRISPR-Cas9 editing of Streptomyces spp. has doubled tyrosinase activity, enabling 18.4 g/L melanin production in fed-batch reactors.

Structural Validation and Functional Analysis

FT-IR Spectroscopic Characterization

FT-IR spectra of fungal melanin show peaks at 3400 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=C aromatic), and 1040 cm⁻¹ (C-O-C ether linkages), confirming its polyphenolic structure. Bacterial melanin exhibits additional carboxylate peaks at 1710 cm⁻¹, indicative of cross-linked dihydroxyindole carboxylic acid units.

Thermogravimetric Analysis (TGA)

Melanin derivatives degrade at 220–300°C, with residual ash content below 5%, demonstrating thermal stability suitable for high-temperature industrial processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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